molecular formula C13H13F3N4 B1387378 2-Piperazin-1-yl-3-(trifluoromethyl)quinoxaline CAS No. 1095706-44-7

2-Piperazin-1-yl-3-(trifluoromethyl)quinoxaline

Cat. No. B1387378
M. Wt: 282.26 g/mol
InChI Key: MPLFXNXXDVCZMK-UHFFFAOYSA-N
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Description

“2-Piperazin-1-yl-3-(trifluoromethyl)quinoxaline” is a derivative of quinoxaline . Quinoxalines are a class of N-heterocyclic compounds that have several prominent pharmacological effects like antifungal, antibacterial, antiviral, and antimicrobial . They have become a crucial component in drugs used to treat cancerous cells, AIDS, plant viruses, schizophrenia .


Synthesis Analysis

The synthesis of quinoxaline has been extensively studied for the last two decades . A very primitive and effective method to derive quinoxaline is the condensation reaction between ortho phenylenediamine and dicarbonyl compounds . This procedure requires a high temperature, a strong acid catalyst, and long hours of heating . On treatment with 1,4-binucleophiles (thiocarbohydrazide (i) and pyazole-1-carbothiohydrazide (ii)), and 2,3-dichloroquinoxaline derivative (98) produced a single product which was formulated as 3-hydrazinyl-7-(morpholinosulfonyl)-1H-[1,3,4]thiadiazino[5, 6-b]quinoxaline(99) and 3-methyl-1-(7-(morpholinosulfonyl)-1H-[1,3,4]thiadiazino[5, 6-b .


Molecular Structure Analysis

Quinoxaline is defined as a weakly basic bi-cyclic compound C8H6N2, having fused benzene and pyrazine rings . Quinoxaline is a nitrogen-containing heterocyclic compound and is an indispensable structural unit for both chemists and biochemists .


Chemical Reactions Analysis

The synthesis of quinoxaline has been extensively studied for the last two decades . A very primitive and effective method to derive quinoxaline is the condensation reaction between ortho phenylenediamine and dicarbonyl compounds . This procedure requires a high temperature, a strong acid catalyst, and long hours of heating .


Physical And Chemical Properties Analysis

Quinoxaline is a low melting solid and is miscible in water . It is a weak base and can form salts with acids .

Scientific Research Applications

1. Synthesis of Novel Drug-Like Small Molecules

Researchers synthesized a series of novel “drug-like” small molecules based on quinoxaline with amino substitution at C-2, involving reactions with 2-phenyl-3-(piperazin-1-yl)quinoxaline. These molecules demonstrated potential for various pharmacological applications, highlighting the versatility of quinoxaline derivatives in drug development (Rao et al., 2016).

2. Antitumor Agents

A series of 2-(benzimidazol-2-yl)quinoxalines were synthesized with piperazine, piperidine, and morpholine moieties. These compounds showed promising activity against a wide range of cancer lines, with minimal cytotoxicity against normal human cells, indicating their potential as novel antitumor agents (Mamedov et al., 2022).

3. Antimicrobial and Antifungal Activities

Novel 2-acyl-3-trifluoromethylquinoxaline 1,4-dioxides were synthesized and evaluated for their antimicrobial properties. These compounds showed significant antibacterial properties, especially against Gram-positive strains, suggesting their potential in developing new antibacterial drugs (Buravchenko et al., 2022).

4. Photochemical Studies

Research on the photochemistry of ciprofloxacin, a compound with a piperazin-1-ylquinoline structure, revealed insights into its photostability and photochemical reactions. This study has implications for understanding the behavior of similar compounds under various conditions (Mella et al., 2001).

5. Antimalarial Activity

N,N-bis(trifluoromethylquinolin-4-yl)diamino alkanes and piperazine derivatives were synthesized and evaluated for their antimalarial activity. These compounds showed promising activity against Plasmodium falciparum, indicating their potential in malaria treatment (Kgokong et al., 2008).

Future Directions

Due to the current pandemic situation caused by SARS-COVID 19, it has become essential to synthesize drugs to combat deadly pathogens (bacteria, fungi, viruses) for now and near future . Since quinoxalines is an essential moiety to treat infectious diseases, numerous synthetic routes have been developed by researchers, with a prime focus on green chemistry and cost-effective methods . This highlights the potential future directions for the development of new quinoxaline derivatives, including “2-Piperazin-1-yl-3-(trifluoromethyl)quinoxaline”.

properties

IUPAC Name

2-piperazin-1-yl-3-(trifluoromethyl)quinoxaline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13F3N4/c14-13(15,16)11-12(20-7-5-17-6-8-20)19-10-4-2-1-3-9(10)18-11/h1-4,17H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPLFXNXXDVCZMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=NC3=CC=CC=C3N=C2C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13F3N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Piperazin-1-yl-3-(trifluoromethyl)quinoxaline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
X Wang, Y Cheng, L Wang, R Wang, M Zhang… - Journal of the Indian …, 2022 - Elsevier
The negative hyperconjugation (NHC) of sp 2 and sp 3 hybrid nitrogen atoms were studied based on the calculation of quinoxaline derivatives containing piperazine moiety. The energy …
Number of citations: 2 www.sciencedirect.com

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